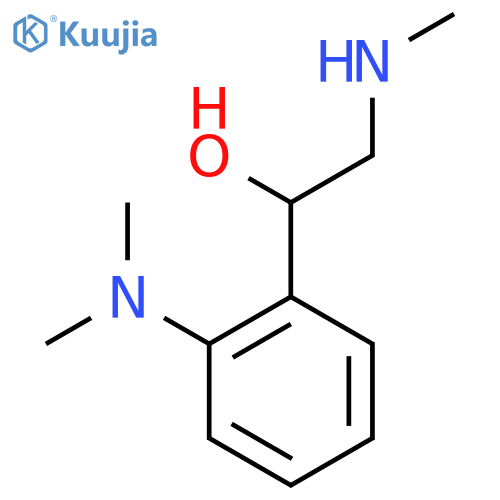Cas no 1532088-34-8 (1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol)

1532088-34-8 structure
商品名:1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol
1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol
- 1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol
- 1532088-34-8
- EN300-1847989
-
- インチ: 1S/C11H18N2O/c1-12-8-11(14)9-6-4-5-7-10(9)13(2)3/h4-7,11-12,14H,8H2,1-3H3
- InChIKey: SQQIYZQDABQNHW-UHFFFAOYSA-N
- ほほえんだ: OC(CNC)C1C=CC=CC=1N(C)C
計算された属性
- せいみつぶんしりょう: 194.141913202g/mol
- どういたいしつりょう: 194.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.5Ų
1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847989-1.0g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1847989-2.5g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1847989-1g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1847989-10g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1847989-5.0g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1847989-0.05g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1847989-0.1g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1847989-10.0g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1847989-5g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1847989-0.5g |
1-[2-(dimethylamino)phenyl]-2-(methylamino)ethan-1-ol |
1532088-34-8 | 0.5g |
$1084.0 | 2023-09-19 |
1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1532088-34-8 (1-2-(dimethylamino)phenyl-2-(methylamino)ethan-1-ol) 関連製品
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
